molecular formula C22H26N2O3 B13808529 alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester CAS No. 86499-39-0

alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester

Cat. No.: B13808529
CAS No.: 86499-39-0
M. Wt: 366.5 g/mol
InChI Key: AGSGQWMQZLSVCI-VQTJNVASSA-N
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Description

Alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester is a chemical compound with the molecular formula C22H26N2O3 and a molecular weight of 366.45344. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester involves several steps. One common method includes the reaction of 2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine with benzenebutanoic acid ethyl ester under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reagents and stringent control of reaction parameters to achieve optimal results .

Chemical Reactions Analysis

Types of Reactions

Alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester involves its interaction with specific molecular targets and pathways. It is believed to modulate enzyme activity and receptor binding, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its diverse applications in research and industry set it apart from similar compounds .

Properties

CAS No.

86499-39-0

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

ethyl (2R)-2-[[(3S)-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl]amino]-4-phenylbutanoate

InChI

InChI=1S/C22H26N2O3/c1-2-27-22(26)20(14-12-16-8-4-3-5-9-16)23-19-15-13-17-10-6-7-11-18(17)24-21(19)25/h3-11,19-20,23H,2,12-15H2,1H3,(H,24,25)/t19-,20+/m0/s1

InChI Key

AGSGQWMQZLSVCI-VQTJNVASSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3NC2=O

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3NC2=O

Origin of Product

United States

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